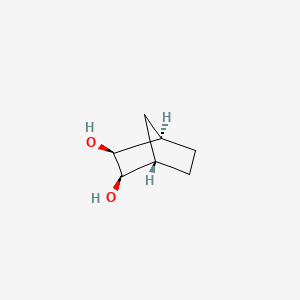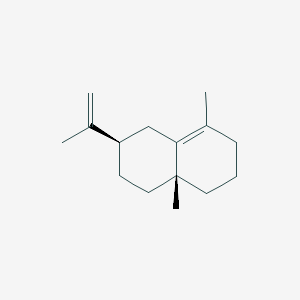
FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) typically involves the reaction of 2-(2,4-difluorophenyl)pyridine with iridium chloride hydrate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the ligands is replaced by another ligand under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of various iridium (III) complexes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of phosphorescent OLEDs for display and lighting technologies
Wirkmechanismus
The mechanism of action of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) involves its ability to act as a ligand, coordinating with metal centers such as iridium. This coordination facilitates various photophysical and photochemical processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems and the emission of light in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- Bis(2-(4,6-difluorophenyl)pyridinato)iridium (III)
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) stands out due to its specific ligand structure, which imparts unique photophysical properties. This makes it particularly effective in applications requiring high-efficiency blue-light emission, such as in OLEDs .
Eigenschaften
CAS-Nummer |
1219078-44-0 |
|---|---|
Molekularformel |
C28H16F4IrN7 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





